molecular formula C16H13BrN2 B8705843 1-benzhydryl-4-bromo-1H-pyrazole

1-benzhydryl-4-bromo-1H-pyrazole

Cat. No. B8705843
M. Wt: 313.19 g/mol
InChI Key: PEOMIDHKGAVXPS-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

A solution of 4-bromo-1H-pyrazole (0.294 g), (bromomethylene)dibenzene (0.494 g) and triethylamine (0.418 mL) in tetrahydrofuran (5 mL) was stirred at 60° C. for 24 hours. The reaction mixture was concentrated and purified by chromatography on silica gel using 0-20% ethyl acetate/hexanes as eluent to provide the title compound.
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
0.494 g
Type
reactant
Reaction Step One
Quantity
0.418 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Br[CH:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(N(CC)CC)C>O1CCCC1>[CH:8]([N:4]1[CH:3]=[C:2]([Br:1])[CH:6]=[N:5]1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.294 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
0.494 g
Type
reactant
Smiles
BrC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.418 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel using 0-20% ethyl acetate/hexanes as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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